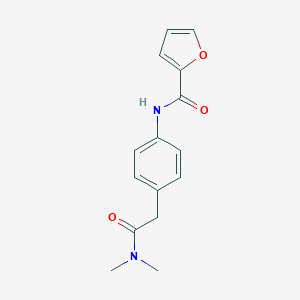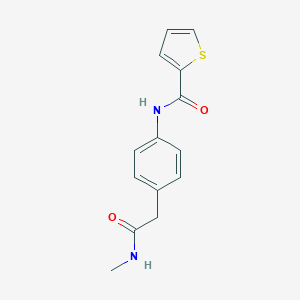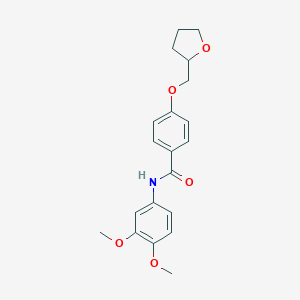
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide is a furan-2-carboxamide derivative . It is structurally related to fentanyl, which is a propionamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of commercially available furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield (94%) at room temperature . Another example is the synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide, which was successfully synthesized and characterized by spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . For instance, in the molecule N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between furan and pyridine rings is 73.52(14)° .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(4-bromophenyl)furan-2-carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl, which is a propionamide .Scientific Research Applications
Antibacterial Activity
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide: and its analogues have been synthesized and investigated for their antibacterial properties. These compounds have shown effectiveness against clinically isolated drug-resistant bacteria such as A. baumannii , K. pneumoniae , E. cloacae , and MRSA . The antibacterial activity is particularly notable against NDM-positive bacteria A. baumannii, which is a significant concern in healthcare due to its resistance to many antibiotics .
Cancer Research
Analogues of furan-2-carboxamide have been studied for their potential in cancer treatment. For instance, a resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide , has been found to induce G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 in human colorectal HCT116 cells. This suggests that furan-2-carboxamide derivatives could be developed as anti-tumor agents, particularly in colorectal cancer research .
Anti-Cancer and Anti-Microbial Potential
Carbamothioyl-furan-2-carboxamide derivatives, which are structurally related to N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide, have been synthesized and evaluated for their anti-cancer and anti-microbial potential. These compounds have shown activity against HepG2, Huh-7, and MCF-7 human cancer cell lines, indicating their potential use in developing new therapeutic agents .
Mechanism of Action
The mechanism of action of similar compounds has been investigated. For instance, a synthesized resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide, was found to exert a cytotoxic effect on colorectal cancer. The molecule was found to be the most effective activity against these bacteria, particularly NDM-positive bacteria A. baumannii as compared to various commercially available drugs .
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17(2)14(18)10-11-5-7-12(8-6-11)16-15(19)13-4-3-9-20-13/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDLVMKCZRNTJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)
![2-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349734.png)
![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)
![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![4-[(cyclopropylcarbonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B349761.png)
![4-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349803.png)
![4-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349804.png)
![4-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349832.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)
![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)

![2-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349902.png)
![N-methyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349904.png)